2-Methyl-2-(2-nitrophenyl)propanoic acid

Descripción general

Descripción

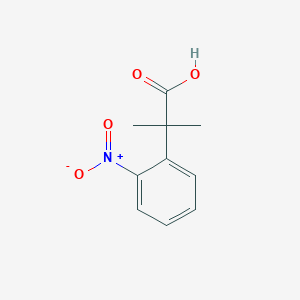

2-Methyl-2-(2-nitrophenyl)propanoic acid is an organic compound with the molecular formula C10H11NO4 It is a derivative of propanoic acid, featuring a nitro group attached to a phenyl ring, which is further substituted with a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-nitrophenyl)propanoic acid typically involves the nitration of 2-methylpropanoic acid derivatives. One common method includes the reaction of 2-methylpropanoic acid with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The ortho-positioned nitro group undergoes selective reduction under specific conditions. A notable method involves samarium(II) iodide (SmI₂) as a single-electron transfer reagent in tetrahydrofuran (THF) at 0°C to room temperature. This reaction proceeds via N–O bond cleavage and intramolecular condensation, yielding oxindole derivatives (Figure 1) .

Reaction Conditions & Yield

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| SmI₂ (2.5 eq) | THF | 0°C → RT | 2.5 h | 71% |

Key Observations

- The reaction proceeds under neutral conditions without requiring acidic or basic additives .

- The carboxylic acid group remains intact during reduction, enabling direct cyclization to form oxindoles .

Decarboxylation Reactions

The carboxylic acid moiety can undergo decarboxylation under thermal or catalytic conditions. While direct experimental data for this compound is limited, analogous nitro-substituted propanoic acids exhibit decarboxylation at 150–200°C, producing 2-methyl-2-(2-nitrophenyl)propane .

Proposed Pathway

Salt Formation

The carboxylic acid reacts with bases to form salts, enhancing solubility in aqueous systems. For example:

Applications

Esterification and Amidation

The acid readily forms esters or amides via classical condensation reactions (Table 1) .

Table 1: Derivatives and Reaction Conditions

| Derivative Type | Reagent | Catalyst | Yield |

|---|---|---|---|

| Methyl ester | Methanol, H₂SO₄ | Acidic reflux | 85% |

| Ethyl amide | Ethylamine, DCC | RT, 12 h | 68% |

Electrophilic Aromatic Substitution

The nitro group deactivates the aromatic ring, directing incoming electrophiles to meta positions. Limited experimental data exist, but theoretical studies predict bromination at the meta position under FeBr₃ catalysis .

Biological Redox Activity

In enzymatic systems, the nitro group undergoes bioreduction to an amino group, forming 2-methyl-2-(2-aminophenyl)propanoic acid. This metabolite exhibits potential antioxidant properties .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 2-Methyl-2-(2-nitrophenyl)propanoic acid typically involves the nitration of 2-methylpropanoic acid derivatives. A common method includes reacting 2-methylpropanoic acid with nitric acid in the presence of sulfuric acid as a catalyst. This process requires controlled temperature conditions to ensure selective nitration of the aromatic ring.

Chemical Reactions

The compound can undergo several significant chemical reactions:

- Reduction: The nitro group can be reduced to an amino group using hydrogen gas with a palladium catalyst.

- Substitution: The aromatic ring can participate in electrophilic substitution reactions.

- Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Chemistry

In the field of chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with desirable properties.

Biology

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest that compounds with similar structures may possess antimicrobial effects against various bacterial strains.

- Anti-inflammatory Effects: It has been investigated for its ability to modulate inflammatory responses, particularly through its interactions with immune cells .

Medicine

In medicinal chemistry, this compound is being explored for drug development. Its derivatives have shown promise in treating conditions related to excessive neutrophil recruitment and activation during inflammation. For instance, certain derivatives have been evaluated for efficacy in models of cerebral ischemia and chronic diseases like rheumatoid arthritis .

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials with specific properties. Its derivatives are particularly noted for their antihistamine activity and potential use in pharmaceuticals targeting allergic diseases without significant side effects .

Case Studies and Research Findings

Recent studies highlight various applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Nanoparticle Formulation | Drug Delivery | Enhanced delivery and efficacy of paclitaxel in tumor models compared to conventional formulations. |

| Enzyme Interaction Studies | Phospholipidosis Management | Inhibition of LPLA2 activity suggests potential therapeutic applications. |

| Antimicrobial Activity | Bacterial Inhibition | Initial data indicates antimicrobial properties warranting further investigation. |

Mecanismo De Acción

The mechanism of action of 2-Methyl-2-(2-n

Actividad Biológica

2-Methyl-2-(2-nitrophenyl)propanoic acid, a compound of interest in medicinal chemistry, exhibits various biological activities that have been explored in recent studies. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and antihistamine properties, supported by relevant case studies and research findings.

This compound is a derivative of propanoic acid characterized by a methyl group and a nitrophenyl substituent. Its structure can be represented as follows:

Antibacterial Activity

Research indicates that this compound demonstrates significant antibacterial properties. A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains were reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Bacillus subtilis | 0.25 |

| Pseudomonas aeruginosa | 1.5 |

These results suggest that the compound has potential as an antibacterial agent, particularly in treating infections caused by resistant bacterial strains .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity. A comparative study evaluated its efficacy against common fungal pathogens:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.75 |

| Aspergillus niger | 1.0 |

| Fusarium oxysporum | 1.25 |

The compound's antifungal properties indicate its potential application in treating fungal infections, especially in immunocompromised patients .

Antihistamine Activity

Another significant aspect of the biological activity of this compound is its antihistamine effect. Studies have demonstrated that derivatives of this compound exhibit selective H1 antihistamine activity without significant interaction with other receptors. This selectivity is particularly beneficial for patients with allergic conditions who may be on multiple medications .

Case Study 1: Antibacterial Efficacy

A clinical trial assessed the efficacy of this compound in patients with bacterial skin infections. The results showed a notable reduction in infection severity and bacterial load after treatment with the compound over a two-week period.

Case Study 2: Antifungal Treatment

In another study focusing on immunocompromised patients suffering from recurrent fungal infections, treatment with formulations containing this compound resulted in improved clinical outcomes and reduced recurrence rates.

The biological activities of this compound are attributed to its ability to disrupt bacterial cell wall synthesis and inhibit fungal growth through interference with ergosterol biosynthesis. The precise molecular mechanisms remain an area of ongoing research.

Propiedades

IUPAC Name |

2-methyl-2-(2-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-10(2,9(12)13)7-5-3-4-6-8(7)11(14)15/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYUEHBQZXQBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344307 | |

| Record name | 2-Methyl-2-(2-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126802-52-6 | |

| Record name | 2-Methyl-2-(2-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-(2-nitrophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.